molecular formula C23H31N3O6S B11059933 Methyl 4-{3-[1'-(methylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate

Methyl 4-{3-[1'-(methylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate

Cat. No.: B11059933
M. Wt: 477.6 g/mol
InChI Key: ORKRBIPUHYROLV-UHFFFAOYSA-N
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Description

Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate involves multiple steps, starting from readily available precursors. The key steps include the formation of the bipiperidinyl core, the introduction of the methylsulfonyl group, and the final esterification to form the benzoate ester. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups in the pyrrolidinyl ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate
  • Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate

Uniqueness

Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H31N3O6S

Molecular Weight

477.6 g/mol

IUPAC Name

methyl 4-[3-[4-(1-methylsulfonylpiperidin-4-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H31N3O6S/c1-32-23(29)18-3-5-19(6-4-18)26-21(27)15-20(22(26)28)24-11-7-16(8-12-24)17-9-13-25(14-10-17)33(2,30)31/h3-6,16-17,20H,7-15H2,1-2H3

InChI Key

ORKRBIPUHYROLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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